molecular formula C7H7N3O4 B13121742 6-Methoxy-7-nitro-1,6-dihydrobenzo[c][1,2,5]oxadiazole

6-Methoxy-7-nitro-1,6-dihydrobenzo[c][1,2,5]oxadiazole

Cat. No.: B13121742
M. Wt: 197.15 g/mol
InChI Key: VQKRSYGLQYHZPM-UHFFFAOYSA-N
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Description

6-Methoxy-7-nitro-1,6-dihydrobenzo[c][1,2,5]oxadiazole is a heterocyclic compound that features a unique structure combining methoxy and nitro functional groups on a benzo[c][1,2,5]oxadiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-7-nitro-1,6-dihydrobenzo[c][1,2,5]oxadiazole typically involves the nitration of a methoxy-substituted benzo[c][1,2,5]oxadiazole precursor. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective nitration at the desired position.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling nitrating agents on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-7-nitro-1,6-dihydrobenzo[c][1,2,5]oxadiazole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used in substitution reactions, often requiring a base to facilitate the reaction.

Major Products

    Reduction: The major product of the reduction reaction is 6-amino-7-nitro-1,6-dihydrobenzo[c][1,2,5]oxadiazole.

    Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be obtained.

Scientific Research Applications

6-Methoxy-7-nitro-1,6-dihydrobenzo[c][1,2,5]oxadiazole has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme activities and interactions due to its fluorescent properties.

Mechanism of Action

The mechanism of action of 6-Methoxy-7-nitro-1,6-dihydrobenzo[c][1,2,5]oxadiazole depends on its application:

    Antimicrobial Activity: The compound may inhibit bacterial growth by interfering with essential enzymes or cellular processes.

    Anticancer Activity: It may induce apoptosis in cancer cells by generating reactive oxygen species (ROS) or by inhibiting specific signaling pathways.

    Fluorescent Probe: The compound’s fluorescence can be used to monitor biochemical reactions and interactions in real-time.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-7-nitro-1-indanone: Similar in structure but lacks the oxadiazole ring, which may result in different electronic properties and reactivity.

    7-Nitro-1,6-dihydrobenzo[c][1,2,5]oxadiazole: Lacks the methoxy group, which can affect its solubility and interaction with biological targets.

Uniqueness

6-Methoxy-7-nitro-1,6-dihydrobenzo[c][1,2,5]oxadiazole is unique due to the presence of both methoxy and nitro groups on the oxadiazole ring, which imparts distinct electronic and steric properties. These features make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C7H7N3O4

Molecular Weight

197.15 g/mol

IUPAC Name

6-methoxy-7-nitro-1,6-dihydro-2,1,3-benzoxadiazole

InChI

InChI=1S/C7H7N3O4/c1-13-5-3-2-4-6(9-14-8-4)7(5)10(11)12/h2-3,5,9H,1H3

InChI Key

VQKRSYGLQYHZPM-UHFFFAOYSA-N

Canonical SMILES

COC1C=CC2=NONC2=C1[N+](=O)[O-]

Origin of Product

United States

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